molecular formula C12H16O B8614022 Allyl benzyl ethanol CAS No. 39615-80-0

Allyl benzyl ethanol

Cat. No. B8614022
Key on ui cas rn: 39615-80-0
M. Wt: 176.25 g/mol
InChI Key: WMWPOGZEGNDCAQ-UHFFFAOYSA-N
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Patent
US04434076

Procedure details

A 2-liter autoclave was charged with benzyl ethanol hydrogenated-tallow amine (632.2 gm.; 1.5 mol), 133.9 gm. allyl chloride, 18.1 gm. allyl bromide, 160 gm. sodium bicarbonate, and 175 ml isopropyl alcohol. The mixture was allowed to react at 100° C. overnight. An aliquot was removed and found to contain 61.2% amine. The apparent slow reaction rate was due to a leak in the autoclave. When the problem was corrected, an additional 133.9 gm. of allyl chloride and 18.1 gm. allyl bromide was added. The reaction as allowed to go overnight. An aliquot was removed and analyzed. It contained 16.1% amine and 0.4% amine HCl. An additional 36 gm. of allyl bromide was added. The following day, a sample was removed, analyzed, and found to contain 7% amine and 0.5% amine HCl. Allyl bromide (15 gm.) and 25 gm. of sodium bicarbonate were added and the reaction was continued overnight. Analyses of an aliquot showed there to be 0.0% amine HCl and 5.2% amine. The autoclave was charged with methyl chloride to finish the quaternization reaction. Final analysis showed an Effective gram molecular weight of 780.7.
Quantity
632.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([OH:10])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:11](Cl)[CH:12]=C.[CH2:15](Br)C=C.C(=O)(O)[O-].[Na+]>C(O)(C)C>[CH2:9]([C:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([OH:10])[CH3:15])[CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
632.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
An aliquot was removed
ADDITION
Type
ADDITION
Details
allyl bromide was added
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
An aliquot was removed
ADDITION
Type
ADDITION
Details
of allyl bromide was added
CUSTOM
Type
CUSTOM
Details
The following day, a sample was removed
ADDITION
Type
ADDITION
Details
of sodium bicarbonate were added
WAIT
Type
WAIT
Details
the reaction was continued overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The autoclave was charged with methyl chloride
CUSTOM
Type
CUSTOM
Details
the quaternization reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)C(C)(O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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